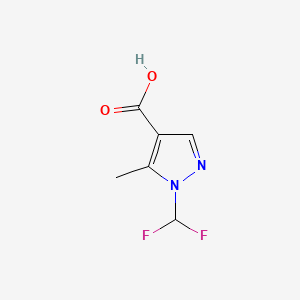![molecular formula C10H22O4Si B15363238 methyl (2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-hydroxy-propanoate](/img/structure/B15363238.png)
methyl (2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-hydroxy-propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-hydroxy-propanoate is an organosilicon compound, serving as a building block in organic synthesis. Organosilicon compounds like this one are widely recognized for their versatility and stability, making them invaluable in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Base-Catalyzed Synthesis:
The compound is synthesized via the silylation of the hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Reaction conditions: anhydrous solvent (e.g., dichloromethane) at room temperature.
Esterification:
The hydroxypropanoate ester is formed through esterification reactions involving methyl chloroformate and the silylated alcohol.
Reaction conditions: a mild acid catalyst (e.g., p-toluenesulfonic acid) at ambient temperatures.
Industrial Production Methods: In industrial settings, large-scale synthesis is typically carried out in continuous-flow reactors to ensure consistent product quality and to streamline the process. High-efficiency catalysts and automated control systems optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation:
When exposed to oxidizing agents like PCC (Pyridinium chlorochromate), it can undergo oxidation to form related ketones.
Reduction:
Using reducing agents like sodium borohydride, the ester functionality can be reduced to primary alcohols.
Substitution:
In the presence of nucleophiles, the tert-butyldimethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions Used in These Reactions:
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in a suitable solvent like acetonitrile.
Major Products Formed from These Reactions:
Oxidation: Ketones.
Reduction: Alcohols.
Substitution: Various substituted silyl ethers depending on the nucleophile.
Scientific Research Applications
Chemistry:
Used as a protecting group for alcohols, facilitating multi-step organic synthesis by preventing unwanted reactions at the hydroxyl site. Biology:
Serves as a precursor in the synthesis of various biologically active molecules, including enzyme inhibitors. Medicine:
Applied in the development of pharmaceuticals, where the stability and reactivity of the silyl group aid in drug design and synthesis. Industry:
Utilized in the manufacture of specialty chemicals, polymers, and materials requiring precise functionalization.
Mechanism of Action
The compound exerts its effects through the reactivity of the tert-butyldimethylsilyl group. The silyl group protects the hydroxyl group, rendering it inert to certain reactions, which allows selective reactions at other sites in a molecule. The tert-butyldimethylsilyl group can be removed under acidic or fluoride ion conditions, revealing the hydroxyl group for further chemical transformations.
Comparison with Similar Compounds
Trimethylsilyl-protected compounds.
Triisopropylsilyl-protected compounds.
Other tert-butyldimethylsilyl derivatives.
Properties
Molecular Formula |
C10H22O4Si |
|---|---|
Molecular Weight |
234.36 g/mol |
IUPAC Name |
methyl (2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-hydroxypropanoate |
InChI |
InChI=1S/C10H22O4Si/c1-10(2,3)15(5,6)14-7-8(11)9(12)13-4/h8,11H,7H2,1-6H3/t8-/m0/s1 |
InChI Key |
HMRLOTXXISMWKX-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H](C(=O)OC)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


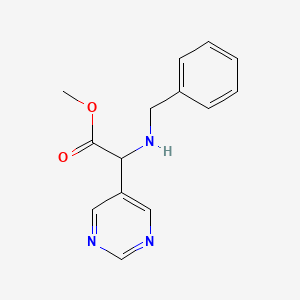

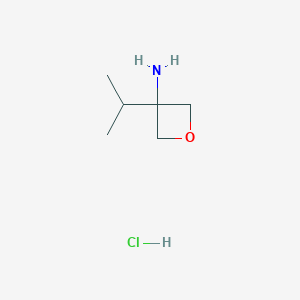
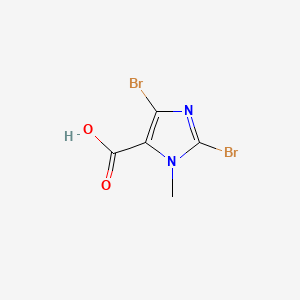
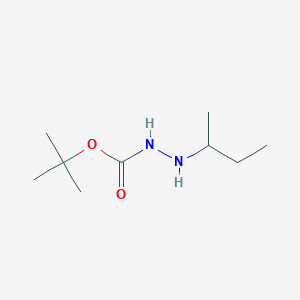
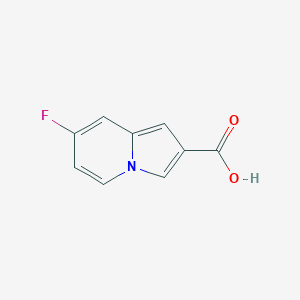
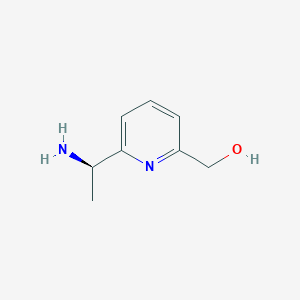
![tert-butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B15363202.png)
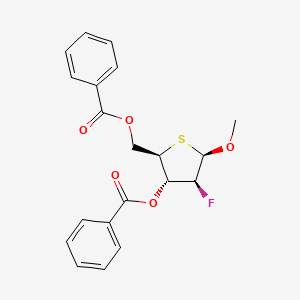
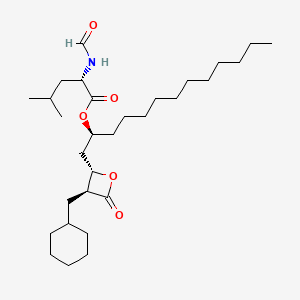
![(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl 4-acetyl-1H-pyrrole-2-carboxylate](/img/structure/B15363217.png)
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-[2-oxopropoxy]phenyl]methylene]ruthenium](/img/structure/B15363224.png)
![[(2S,5R)-2-[5-[(4S)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1'-cyclopropane]-6-yl] hydrogen sulfate](/img/structure/B15363246.png)
